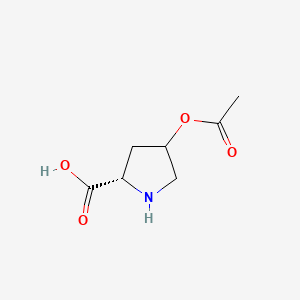![molecular formula C9H6N2O6 B12880141 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their diverse biological activities and applications in medicinal, pharmaceutical, and industrial fields . The presence of both carboxy and nitro functional groups in this compound makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole, typically involves the cyclization of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, the reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol for 6 hours at reflux .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. For instance, the rapid synthesis of oxazolines and their oxidation to oxazoles can be achieved under flow conditions using reagents like Deoxo-Fluor® and manganese dioxide . This method allows for the stereospecific preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide in a packed reactor .
化学反应分析
Types of Reactions: 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-deficient nature of the nitro group makes the compound susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the carboxy group can undergo esterification and amidation reactions.
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents like potassium permanganate, chrome acid, and ozone for oxidation reactions . Reducing agents such as lithium aluminum hydride can be used for reduction reactions. Substitution reactions often involve nucleophiles like amines and thiols under basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids and nitro derivatives, while reduction reactions can produce amines and hydroxyl derivatives .
科学研究应用
2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole has a wide range of scientific research applications due to its unique chemical structure and reactivity. In chemistry, it serves as an intermediate for the synthesis of various heterocyclic compounds . In biology and medicine, benzoxazole derivatives have been studied for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery and development .
作用机制
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole involves its interaction with molecular targets and pathways in biological systems. The electron-deficient nature of the nitro group allows the compound to act as an electrophile, facilitating nucleophilic attack by biological molecules . This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to the compound’s biological activities .
相似化合物的比较
Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole include other benzoxazole derivatives, such as benzoxazole-2-thiol, oxazolines, and oxazolones . These compounds share the benzoxazole core structure but differ in their functional groups and reactivity.
Uniqueness: The uniqueness of this compound lies in its combination of carboxy and nitro functional groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and biological activities, making the compound a valuable tool in scientific research and industrial applications .
属性
分子式 |
C9H6N2O6 |
|---|---|
分子量 |
238.15 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-nitro-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O6/c12-7(9(13)14)8-10-6-4(11(15)16)2-1-3-5(6)17-8/h1-3,7,12H,(H,13,14) |
InChI 键 |
WAKJAASVIAJHIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


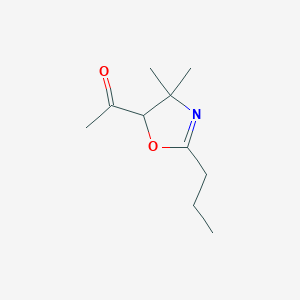
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
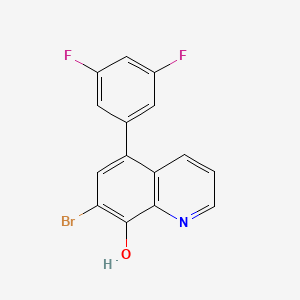
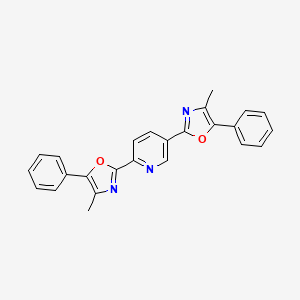
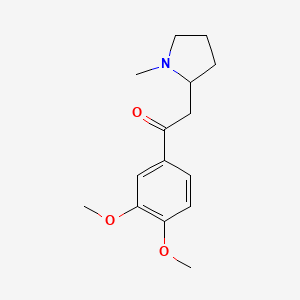

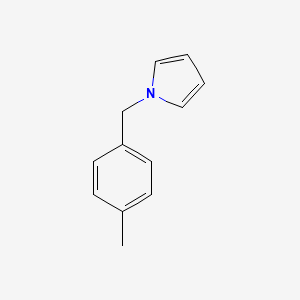
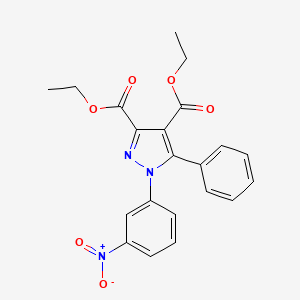
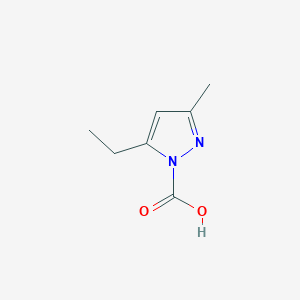
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)


![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
